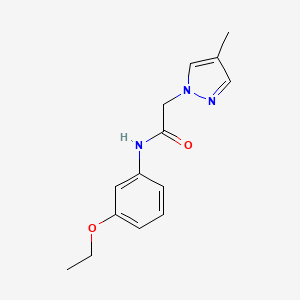![molecular formula C13H12N4O B7530870 N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530870.png)
N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine, also known as MQA, is a compound with potential scientific research applications due to its unique properties. It is a heterocyclic compound that contains a quinoxaline ring and an oxazole ring, which makes it an interesting molecule for investigating its mechanism of action and its biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine has been shown to modulate the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
実験室実験の利点と制限
One advantage of using N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine in scientific research is its unique chemical structure, which makes it an interesting molecule for investigating its mechanism of action and its biochemical and physiological effects. Additionally, the synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine has been optimized in recent years, making it more accessible for scientific research purposes. However, one limitation of using N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for investigating the potential scientific research applications of N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine. One direction is to further investigate its anticancer properties and its potential use as a cancer treatment. Another direction is to investigate its neuroprotective effects and its potential use in treating neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine and its biochemical and physiological effects.
合成法
N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine can be synthesized through a multistep process starting with the reaction of 2-bromoquinoxaline with 5-methyl-3-oxazolidinone in the presence of a base. The resulting intermediate can be further reacted with various reagents to obtain the final product. The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine has been optimized in recent years, making it more accessible for scientific research purposes.
科学的研究の応用
N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine has been investigated for its potential use in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been found to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been investigated for its potential use as an antimicrobial agent.
特性
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-6-10(17-18-9)7-15-13-8-14-11-4-2-3-5-12(11)16-13/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRXEBQPNECGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)
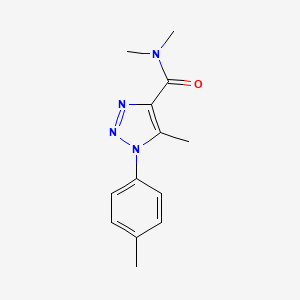

![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
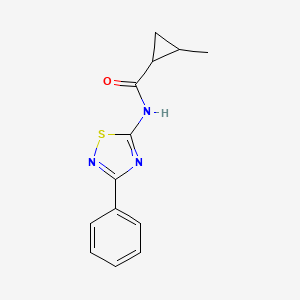
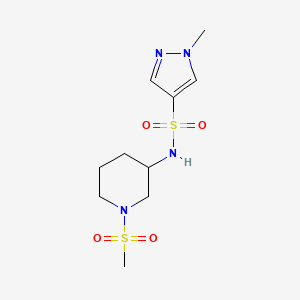
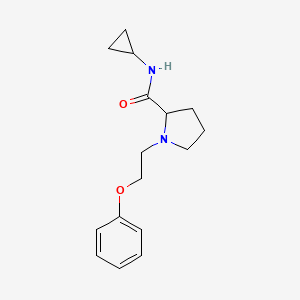
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)
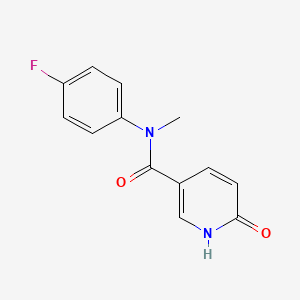
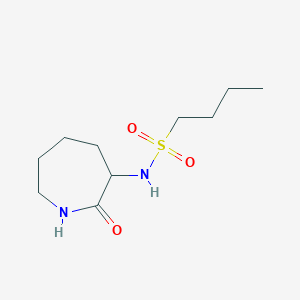

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)
